molecular formula C8H10N4 B14081971 2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine

2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine

Cat. No.: B14081971
M. Wt: 162.19 g/mol
InChI Key: CSPMZQFKOKGJEK-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,3-diaminopyrazine with 2,3-butanedione in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazo[1,2-a]pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridines: Known for their use in medicinal chemistry and drug development.

    Imidazo[1,2-a]pyrimidines: Also used as scaffolds in the synthesis of bioactive molecules.

    Imidazo[1,2-a]pyrazines: A broader class that includes various derivatives with different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyrazin-6-amine

InChI

InChI=1S/C8H10N4/c1-5-3-12-4-7(9)11-6(2)8(12)10-5/h3-4H,9H2,1-2H3

InChI Key

CSPMZQFKOKGJEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)C)N

Origin of Product

United States

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